N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-25-16-6-8-17(9-7-16)26-12-18(23)21-14-10-19(24)22(11-14)15-4-2-13(20)3-5-15/h2-9,14H,10-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUCLEBULJDRPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound.
Attachment of the Methoxyphenoxyacetamide Moiety: This step involves the reaction of the intermediate with a methoxyphenoxyacetamide derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives of pyrrolidine compounds, including N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenoxy)acetamide, have demonstrated anticonvulsant properties. These compounds are often evaluated using animal models to assess their efficacy against seizures.
Case Study:
In a study involving various pyrrolidine derivatives, several compounds were tested for their ability to prevent seizures induced by maximal electroshock and pentylenetetrazole in rodents. The results showed that certain derivatives exhibited significant anticonvulsant activity, suggesting that modifications to the pyrrolidine structure can enhance efficacy against epilepsy .
Neuropharmacology
The compound has been investigated for its interaction with neurotransmitter systems, particularly its binding affinity to sigma receptors. Sigma receptors are implicated in various neurological disorders, making this compound a candidate for further research in neuropharmacology.
Findings:
A related compound demonstrated high selectivity for sigma-1 receptors, which are involved in pain modulation and neuroprotection. This suggests that similar derivatives could be explored for their potential in treating neuropathic pain and other neurological conditions .
Anticancer Potential
Recent studies have also highlighted the anticancer properties of compounds structurally related to this compound. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.
Research Insights:
In vitro studies have shown that certain pyrrolidine derivatives can inhibit cancer cell proliferation through various pathways, including the modulation of apoptotic signals and cell cycle regulation . These findings warrant further investigation into the anticancer potential of this specific compound.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the therapeutic effects of this compound. SAR studies indicate that modifications to the phenyl and pyrrolidine rings significantly influence biological activity.
Table 1: Structure-Activity Relationship Findings
| Compound | Modification | Activity Level | Notes |
|---|---|---|---|
| 1 | 4-Chlorophenyl Substitution | High | Effective against seizures |
| 2 | Methoxy Substitution | Moderate | Enhances receptor affinity |
| 3 | Altered Pyrrolidine Ring | Low | Reduced activity observed |
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its use, such as in medicinal chemistry or biological studies.
Comparison with Similar Compounds
Key Features :
- Pyrrolidinone ring: Enhances metabolic stability compared to non-cyclic amides .
- 4-Methoxyphenoxy side chain: May influence solubility and receptor binding via π-π interactions or hydrogen bonding .
Structural Analogues and Their Properties
Key Observations :
Thiadiazole or oxadiazole substitutions (e.g., ) increase rigidity and may improve target selectivity .
Substituent Effects: The 4-methoxyphenoxy group in the target compound likely improves solubility compared to purely alkyl or halogenated side chains (e.g., tert-butyl in ) . Benzylsulfanyl groups () introduce sulfur-based interactions but may reduce metabolic stability due to oxidation susceptibility .
Synthetic Accessibility: The target compound’s pyrrolidinone core is synthesized via cyclization reactions (similar to ’s procedure using NaH and propargyl bromide) . Thiadiazole-containing analogues () require multi-step protocols involving heterocyclic coupling, increasing synthetic complexity .
Crystallographic Data :
Biological Activity
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antibacterial, antioxidant, and enzyme inhibitory properties, supported by relevant case studies and research findings.
- Chemical Name : this compound
- CAS Number : 1396678-26-4
- Molecular Formula : C22H20ClN5O4S
- Molecular Weight : 485.9433
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antibacterial properties. For instance, a series of synthesized compounds were evaluated for their effectiveness against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
These findings suggest that the compound may possess similar antibacterial capabilities, particularly against Gram-negative bacteria like Salmonella typhi and Bacillus subtilis .
Antioxidant Activity
The antioxidant potential of compounds related to this oxopyrrolidine derivative has been assessed using various assays such as DPPH radical scavenging and reducing power assays. Notably, one study indicated that certain derivatives exhibited antioxidant activity significantly higher than that of ascorbic acid:
| Compound | Antioxidant Activity (DPPH Assay) |
|---|---|
| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 1.5 times higher than ascorbic acid |
| 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 1.675 (strongest reducing properties) |
These results indicate that the oxopyrrolidine framework contributes significantly to antioxidant activity .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored, particularly regarding acetylcholinesterase (AChE) and urease inhibition. A study reported strong inhibitory effects against urease, with several synthesized compounds demonstrating IC50 values indicating high potency:
| Compound ID | IC50 Value (µM) | Target Enzyme |
|---|---|---|
| 7l | 2.14±0.003 | Acetylcholinesterase |
| 7m | 0.63±0.001 | Acetylcholinesterase |
| Other Compounds | Varied | Urease |
This suggests that the compound may have therapeutic applications in conditions where these enzymes play a crucial role, such as Alzheimer's disease and peptic ulcers .
Case Studies
- Antibacterial Screening : A study synthesized a series of piperidine derivatives, including those with the oxopyrrolidine structure, and evaluated their antibacterial efficacy against multiple strains. The results indicated significant activity against Salmonella typhi, reinforcing the potential of this chemical class in developing new antibiotics .
- Antioxidant Evaluation : Another research effort focused on synthesizing derivatives of oxopyrrolidine and assessing their antioxidant capabilities through various assays. The findings highlighted specific compounds with superior activity compared to established antioxidants like vitamin C .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for this compound?
The synthesis involves multi-step reactions, starting with pyrrolidinone ring formation followed by functionalization. Key steps include:
- Pyrrolidinone core synthesis : Cyclization of γ-lactam precursors under reflux with catalysts like HCl or H₂SO₄ in ethanol/acetic acid .
- Substituent introduction : The 4-chlorophenyl group is introduced via nucleophilic substitution, while the 4-methoxyphenoxyacetamide moiety is coupled using carbodiimide-based reagents .
- Critical conditions : Temperature (60–80°C for coupling), solvent polarity (DMF or THF for solubility), and purification via column chromatography .
Q. How can structural integrity and purity be confirmed post-synthesis?
Analytical methods include:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm) .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular ion peaks matching the theoretical mass (e.g., m/z 415.12 for C₁₉H₁₉ClN₂O₄) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial assays : Broth microdilution to determine MIC against Gram-positive/negative bacteria .
- Cytotoxicity assays : MTT/PrestoBlue in cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
- Standardized assay protocols : Control variables like cell passage number, serum concentration, and incubation time .
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., replacing 4-methoxyphenoxy with nitro or acetyl groups) to isolate key pharmacophores .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to evaluate inter-study variability in IC₅₀ or MIC values .
Q. What methodologies elucidate the compound’s mechanism of action?
- Molecular docking : Simulate binding to targets like EGFR or PARP using AutoDock Vina, focusing on H-bonding with the pyrrolidinone carbonyl .
- Cellular thermal shift assays (CETSA) : Identify target proteins by measuring thermal stability shifts in lysates .
- CRISPR knockouts : Validate target relevance by deleting suspected genes (e.g., apoptosis regulators) in cell models .
Q. What strategies improve the pharmacokinetic profile of this compound?
- Solubility enhancement : Co-crystallization with cyclodextrins or PEGylation of the acetamide group .
- Metabolic stability : Introduce electron-donating groups (e.g., methyl) to reduce CYP450-mediated oxidation .
- Prodrug design : Mask the 5-oxo group with ester linkages for controlled release .
Q. How do structural modifications influence biological efficacy?
- Pyrrolidinone modifications : Replacing the 4-chlorophenyl with fluorophenyl increases logP but may reduce target affinity .
- Acetamide variations : Substituents like 4-methoxy improve membrane permeability, while nitro groups enhance electron-deficient interactions .
- Comparative SAR table :
| Modification Site | Structural Change | Impact on Activity | Reference |
|---|---|---|---|
| Pyrrolidinone C3 | 4-Cl → 4-F | ↑ Lipophilicity, ↓ IC₅₀ | |
| Acetamide linker | Methoxy → Nitro | ↑ Enzyme inhibition | |
| Phenoxy group | Para → Ortho | ↓ Solubility |
Methodological Notes
- Contradiction Handling : Cross-validate biological data using orthogonal assays (e.g., flow cytometry alongside MTT for apoptosis) .
- Synthetic Optimization : Design of experiments (DoE) can optimize reaction yield by varying solvent ratios and catalyst loads .
- Data Reproducibility : Share raw NMR/MS files in public repositories (e.g., PubChem) to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
